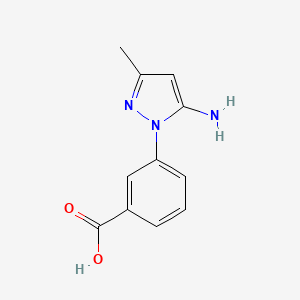

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid

CAS No.: 872407-85-7

Cat. No.: VC2075180

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872407-85-7 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 3-(5-amino-3-methylpyrazol-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C11H11N3O2/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

| Standard InChI Key | WYIPQANVZXIEJJ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O |

| Canonical SMILES | CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Properties

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is characterized by a benzoic acid backbone with a pyrazole ring substitution at the meta (3-) position. The pyrazole ring itself contains an amino group at the 5-position and a methyl group at the 3-position, creating a unique chemical structure with specific reactivity patterns.

Basic Identification Data

Physical Properties and Characterization

The physical properties of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid influence its behavior in chemical reactions, formulations, and biological systems. While specific data for this exact compound is limited in the provided search results, we can infer several properties based on its structural features and similar compounds.

Solubility Profile

The compound contains both hydrophilic (carboxylic acid, amino) and hydrophobic (aromatic rings, methyl) groups, giving it a balanced solubility profile. The hydrochloride salt form significantly increases water solubility compared to the free acid form, making it more suitable for aqueous applications. Organic solvents such as methanol, ethanol, and DMSO likely provide good solubility for both the salt and free acid forms.

Stability Considerations

Based on the chemical structure, 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid would be expected to show reasonable stability under normal laboratory conditions. The compound may be sensitive to strongly oxidizing or reducing conditions due to the presence of the amino group and carboxylic acid functionality.

Comparative Analysis with Structural Analogs

Understanding the relationship between 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid and its structural analogs provides valuable context for its chemical and biological behavior.

Positional Isomers

Several positional isomers of this compound exist, including:

-

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 99844-15-2)

-

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid (CAS: 899709-52-5)

These isomers differ in the relative positions of the pyrazole substitution on the benzoic acid ring, which affects their three-dimensional structure and potentially their biological activity profiles.

Substitution Variants

Variants with different substitution patterns on the pyrazole ring include:

-

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid - Contains an additional methyl group at the 5-position of the pyrazole ring

-

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl) - Contains an additional phenyl substituent at the 1-position of the pyrazole ring

These structural differences can significantly influence physicochemical properties, binding affinities, and biological activities.

Comparative Property Table

The following table summarizes the key differences between 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid and its close structural analogs:

Current Research and Market Availability

Research Status

The compound is currently used primarily in research settings, with ongoing investigations likely focusing on its chemical reactivity, biological activity, and potential applications in drug discovery. The presence of the compound in chemical supplier catalogs indicates ongoing research interest.

Structure-Activity Relationships

Understanding the relationship between structural features and activity is crucial for applying 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid in various contexts.

Key Functional Groups

-

Carboxylic Acid Group:

-

Provides acidity and hydrogen bonding capability

-

Serves as a point for further derivatization (esterification, amide formation)

-

Enhances water solubility in alkaline conditions

-

-

Pyrazole Ring:

-

Contributes aromatic character and electron density

-

Provides nitrogen atoms as potential hydrogen bond acceptors

-

Creates a specific three-dimensional shape important for molecular recognition

-

-

Amino Group:

-

Acts as a hydrogen bond donor

-

Increases water solubility

-

Provides a site for further chemical modification

-

-

Methyl Substituent:

-

Contributes hydrophobicity

-

Influences electronic properties of the pyrazole ring

-

Affects the three-dimensional conformation through steric effects

-

Structural Features Affecting Biological Activity

In biological systems, the following structural aspects likely influence the compound's activity:

-

The meta-substitution pattern positions the pyrazole ring at a specific angle relative to the carboxylic acid group, creating a unique three-dimensional arrangement that could be crucial for binding to biological targets.

-

The amino group can form hydrogen bonds with amino acid residues in protein binding sites, potentially enhancing affinity and selectivity.

-

The combination of hydrophilic and hydrophobic regions creates an amphipathic molecule capable of interacting with diverse biological environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume